![molecular formula C7H5N3O B1391333 [1,2,4]三唑并[1,5-a]吡啶-6-甲醛 CAS No. 614750-81-1](/img/structure/B1391333.png)

[1,2,4]三唑并[1,5-a]吡啶-6-甲醛

描述

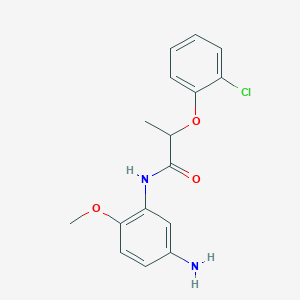

“[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde” is a compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to its relatively simple structure . They have been proposed as possible surrogates of the purine ring and have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridine derivatives has been reported in various studies . The Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine is an effective method for producing [1,2,4]triazolo[1,5-a]pyridine with acceptor substituents in the pyridine ring .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyridine derivatives is similar to that of purines, which has led to studies investigating these derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyridine derivatives are diverse and have been explored in various studies . For instance, one study reported that a compound with a [1,2,4]triazolo[1,5-a]pyridine scaffold significantly arrested cell cycle at the G2/M phase, induced apoptosis in a dose-dependent manner, and disrupted microtubule networks .科学研究应用

合成和化学性质

1,2,4-三唑并[1,5-a]吡啶的无金属合成:[1,2,4]三唑并[1,5-a]吡啶已通过 N-(吡啶-2-基)苯并咪酰胺经苯基碘双(三氟乙酸酯)介导的分子内环化合成。该方法的特点是无金属氧化 N-N 键形成,反应时间短,产率高 (Zheng 等人,2014)。

锂化和亲电反应:已经描述了 1,2,3-三唑并[1,5-a]吡啶的锂化反应,通过与醛和酮等亲电试剂的反应生成衍生物 (Jones & Sliskovic, 1982)。

碳环化生成 [1,2,3]三唑并[4,5-b]吡啶:一种涉及在乙酸中回流加热 4-(N-Boc-氨基)-1,2,3-三唑-5-甲醛与各种底物的碳环化方法已被开发用于吡啶环的环化,形成 [1,2,3]三唑并[4,5-b]吡啶 (Syrota 等人,2020)。

三唑并[4,3-a]吡啶的一锅合成:已经开发了一种从 2-肼基吡啶和取代芳香醛中合成三唑并[4,3-a]吡啶的简单一锅合成方法。该方法对官能团具有耐受性,并且原子经济 (Vadagaonkar 等人,2014)。

用于单和双三唑并[1,5-a]吡啶的微波辅助方案:已经建立了一种用于合成单和双-[1,2,4]三唑并[1,5-a]吡啶的微波辐照方法,与传统加热相比,该方法显示出更高的反应速率和产率 (Ibrahim 等人,2020)。

生物和药学应用

抗氧化活性和寿命延长:新型 1,2,4-三唑并[1,5-a]吡啶表现出抗氧化活性,并在实验室条件下延长了秀丽隐杆线虫的寿命。它们还显示出降低氧化应激的潜力 (Mekheimer 等人,2012)。

合成和抗氧化性能研究:一项关于 [1,2,4]三唑并[1,5-a]吡啶衍生物的研究调查了它们的抗氧化性能和潜在毒性,强调一些化合物作为潜在抗氧化剂 (Smolsky 等人,2022)。

安全和危害

未来方向

The future directions for research on [1,2,4]triazolo[1,5-a]pyridine derivatives are promising. These compounds have potential applications in medicinal chemistry, particularly in the development of new treatments for cancer and other diseases . Further studies are needed to fully understand their mechanisms of action and to optimize their physical and chemical properties for therapeutic use.

属性

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-4-6-1-2-7-8-5-9-10(7)3-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLGZKAGHAOGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665453 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

CAS RN |

614750-81-1 | |

| Record name | [1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-propanamide](/img/structure/B1391270.png)

![N-[2-(4-Chloro-2-methylphenoxy)ethyl]-1-heptanamine](/img/structure/B1391271.png)